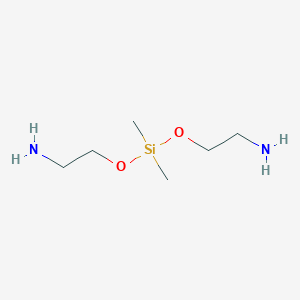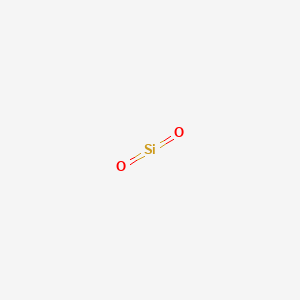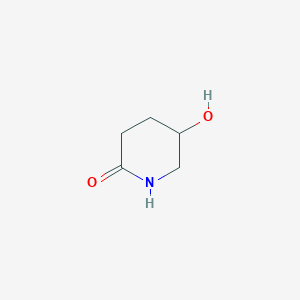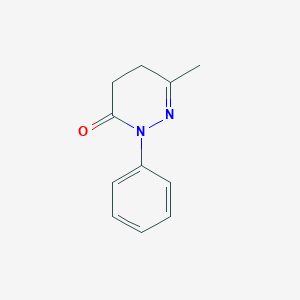
Bis(2-aminoethoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-aminoethoxy)dimethylsilane is a chemical compound that is commonly used in scientific research for its unique properties. It is a silane coupling agent that is utilized in the synthesis of various materials such as polymers, composites, and coatings. This compound has gained significant attention due to its ability to enhance the adhesion and durability of materials.
Mechanism of Action
Bis(2-aminoethoxy)dimethylsilane acts as a coupling agent by forming a covalent bond between two materials. This coupling agent has a unique ability to bond with both organic and inorganic materials, making it highly versatile. The covalent bond formed between the materials enhances the adhesion and durability of the material, making it more resistant to wear and tear.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is considered to be a safe and non-toxic compound when used in laboratory experiments.
Advantages and Limitations for Lab Experiments
The advantages of using Bis(2-aminoethoxy)dimethylsilane in laboratory experiments are its ability to enhance the adhesion and durability of materials, making them more resistant to wear and tear. It is also highly versatile and can bond with both organic and inorganic materials. The limitations of using this compound are its cost and availability. This compound is relatively expensive and may not be readily available in all laboratory settings.
Future Directions
There are several future directions for the use of Bis(2-aminoethoxy)dimethylsilane in scientific research. One potential application is in the production of biocompatible materials for medical devices. This compound could be utilized to improve the adhesion and durability of materials used in medical implants, making them more resistant to wear and tear. Another potential application is in the production of high-performance materials for aerospace and automotive industries. This compound could be utilized to enhance the adhesion and durability of materials used in these industries, making them more resistant to extreme temperatures and environmental conditions.
Conclusion
In conclusion, this compound is a highly versatile compound that is widely used in scientific research for its ability to enhance the adhesion and durability of materials. Its unique properties make it a valuable tool in the synthesis of various materials such as polymers, composites, and coatings. While it has no known biochemical or physiological effects, it is considered to be a safe and non-toxic compound when used in laboratory experiments. With its potential applications in the production of biocompatible materials and high-performance materials for aerospace and automotive industries, this compound is a compound that will continue to be of great interest to scientists and researchers in the future.
Synthesis Methods
Bis(2-aminoethoxy)dimethylsilane is synthesized by the reaction of dimethyldichlorosilane with 2-aminoethanol. This reaction produces a clear, colorless liquid that is soluble in water and various organic solvents. The synthesis of this compound is relatively simple and can be performed using standard laboratory techniques.
Scientific Research Applications
Bis(2-aminoethoxy)dimethylsilane is widely used in scientific research due to its ability to improve the properties of materials. It is utilized as a coupling agent in the synthesis of various materials such as polymers, composites, and coatings. This compound enhances the adhesion and durability of materials, making them more resistant to wear and tear. It is also used in the production of adhesives, sealants, and coatings for various industrial applications.
Properties
| 15942-80-0 | |
Molecular Formula |
C6H18N2O2Si |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
2-[2-aminoethoxy(dimethyl)silyl]oxyethanamine |
InChI |
InChI=1S/C6H18N2O2Si/c1-11(2,9-5-3-7)10-6-4-8/h3-8H2,1-2H3 |
InChI Key |
XCYUKUCZYUZAOV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(OCCN)OCCN |
Canonical SMILES |
C[Si](C)(OCCN)OCCN |
| 15942-80-0 | |
Pictograms |
Irritant |
synonyms |
2-(2-aminoethoxy-dimethyl-silyl)oxyethanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)












